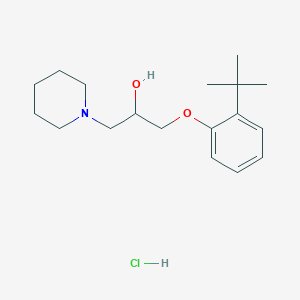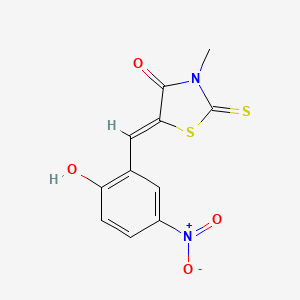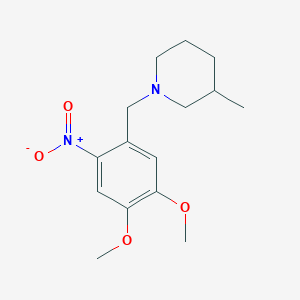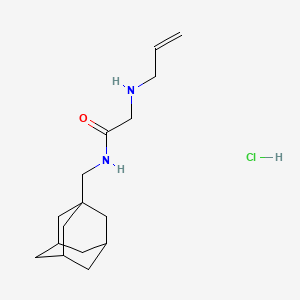
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as tert-butylphenoxypropanolamine (TPA), is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. TPA has been studied extensively due to its ability to act as a selective beta-adrenergic agonist, which means it can activate specific receptors in the body that are involved in regulating heart rate, blood pressure, and other physiological processes.
作用机制
TPA works by selectively activating beta-adrenergic receptors in the body, which are involved in regulating the sympathetic nervous system. This leads to an increase in heart rate, cardiac output, and blood pressure, as well as an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, TPA has been shown to have a number of other biochemical and physiological effects. For example, TPA has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic implications for the treatment of diabetes and metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of using TPA in lab experiments is its selectivity for beta-adrenergic receptors, which allows for more precise and targeted manipulation of physiological processes. However, TPA also has some limitations, including potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
未来方向
There are several potential future directions for research on TPA, including further studies on its therapeutic potential in the treatment of cardiovascular disease, diabetes, and metabolic disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of TPA and its mechanisms of action. Finally, there may be opportunities to develop new compounds based on the structure of TPA that could have even greater therapeutic potential.
合成方法
The synthesis of TPA involves several steps, including the reaction of 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol with epichlorohydrin to form a 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol glycidyl ether intermediate. This intermediate is then reacted with piperidine and isopropylamine to yield TPA hydrochloride.
科学研究应用
TPA has been used in a variety of scientific research applications, including studies on cardiovascular disease, obesity, and metabolic disorders. In particular, TPA has been shown to have potential therapeutic effects in the treatment of hypertension, heart failure, and diabetes.
属性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)16-9-5-6-10-17(16)21-14-15(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15,20H,4,7-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQKYWZNGECEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5864461 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
